molecular formula C16H22Cl2N2O3 B2374730 1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazinium dichloride CAS No. 1033847-02-7

1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazinium dichloride

Cat. No.: B2374730
CAS No.: 1033847-02-7
M. Wt: 361.26
InChI Key: SHAXLKGCKGNMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazinium dichloride is a useful research compound. Its molecular formula is C16H22Cl2N2O3 and its molecular weight is 361.26. The purity is usually 95%.
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Scientific Research Applications

Applications in Kinase Inhibition

  • Src Family Kinase (SFK) Inhibitors : A compound closely related to 1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazinium dichloride, specifically AZD0530, has been identified as a potent inhibitor of the tyrosine kinase domain of c-Src and Abl enzymes. This compound displays high selectivity for SFKs and excellent pharmacokinetic properties, showing potential in inhibiting tumor growth in models of human pancreatic cancer (Hennequin et al., 2006).

Chemistry and Synthesis

  • Alcohol Oxidation Systems : In a study exploring the oxidation of alcohols, a related compound, 1-Chloro-l,2-benziodoxol-3(1H)-one, was used as a terminal oxidant in an environmentally benign alcohol oxidation system. This demonstrates the potential utility of this compound in similar chemical processes (Li & Zhang, 2009).

Potential Therapeutic Applications

  • Serotonin Reuptake Inhibitors : Derivatives of benzodioxol, like Paroxetine, a phenylpiperidine derivative, have been recognized as selective serotonin reuptake inhibitors. These compounds are used in treating various disorders like depression and anxiety, indicating that this compound could have similar applications (Germann et al., 2013).

Drug Development and Biological Evaluation

  • Antibacterial Agents : N-substituted imide derivatives, synthesized from compounds structurally similar to this compound, have shown promise as antibacterial agents. This suggests potential for similar compounds in antimicrobial applications (Khalil, Berghot, & Gouda, 2010).

  • Dopamine Transporter Blockers : Studies on synthetic cathinones closely related to benzodioxol compounds revealed their action as dopamine transporter blockers, suggesting potential applications of this compound in studying dopaminergic systems and possibly in the treatment of related disorders (Saha et al., 2018).

Mechanism of Action

Target of Action

The primary target of this compound is Nitric Oxide Synthase, inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a key molecule involved in immune response and inflammation.

Mode of Action

This could lead to changes in the immune response and inflammation processes .

Biochemical Pathways

The compound’s interaction with iNOS could affect various biochemical pathways involving NO. NO is a signaling molecule that plays a role in numerous physiological processes, including vasodilation, immune response, and neurotransmission. Any alteration in NO production could therefore have wide-ranging effects .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with iNOS and the subsequent changes in NO production. This could potentially lead to alterations in immune response, inflammation, and other NO-related processes .

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-methylpiperazine-1,4-diium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3.2ClH/c1-17-7-9-18(10-8-17)6-2-3-11-19-14-4-5-15-16(12-14)21-13-20-15;;/h4-5,12H,6-11,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEXDSNCFVDUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+]1CC[NH+](CC1)CC#CCOC2=CC3=C(C=C2)OCO3.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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